Oxazolidine Cabazitaxel
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Overview
Description
Oxazolidine Cabazitaxel is a compound that combines the structural features of oxazolidine and cabazitaxel. Cabazitaxel is a second-generation taxane used as an antineoplastic agent, particularly in the treatment of metastatic castration-resistant prostate cancer. Oxazolidine, on the other hand, is a heterocyclic organic compound containing both nitrogen and oxygen in a five-membered ring. The combination of these two structures aims to enhance the pharmacological properties of cabazitaxel, potentially improving its efficacy and reducing resistance.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxazolidines typically involves multicomponent reactions of 1,2-amino alcohols. These reactions can be categorized into three main strategies: metal-free domino annulation/Mannich reactions, transition metal-catalyzed cascade reactions, and extended one-pot asymmetric azaelectrocyclization . For cabazitaxel, the synthesis involves the preparation of 4α-acetoxy-2α-benzoyloxy-5β,20-epoxy-1β,13α-dihydroxy-7β,10β-dimethoxy-9-oxo-11-taxene, followed by further chemical modifications .
Industrial Production Methods
Industrial production of cabazitaxel involves a series of chemical reactions starting from 10-deacetylbaccatin III, a compound isolated from the yew tree. The process includes multiple steps of esterification, oxidation, and coupling reactions to achieve the final product .
Chemical Reactions Analysis
Types of Reactions
Oxazolidine Cabazitaxel undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include formaldehyde, aryl- or alkylpropiolic acids, and transition metal catalysts such as palladium . The reactions are typically carried out under mild conditions to ensure high yields and selectivity.
Major Products
The major products formed from these reactions include various functionalized oxazolidines and modified taxane derivatives, which are crucial intermediates in the synthesis of the final compound .
Scientific Research Applications
Oxazolidine Cabazitaxel has a wide range of scientific research applications:
Medicine: Primarily used in oncology for the treatment of metastatic castration-resistant prostate cancer.
Industry: Employed in the production of pharmaceuticals and as a research tool in drug development.
Mechanism of Action
Cabazitaxel exerts its effects by binding to the N-terminal amino acids of the beta-tubulin subunit, promoting microtubule polymerization while simultaneously inhibiting disassembly. This results in the stabilization of microtubules, preventing cell division and leading to tumor cell death . Oxazolidines, on the other hand, inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit .
Comparison with Similar Compounds
Similar Compounds
Docetaxel: A first-generation taxane with similar mechanisms of action but different pharmacokinetic properties.
Uniqueness
This compound is unique due to its combined structure, which enhances its pharmacological properties. The oxazolidine ring improves its ability to inhibit bacterial protein synthesis, while the cabazitaxel component effectively stabilizes microtubules, making it a potent antineoplastic agent .
Properties
Molecular Formula |
C48H61NO14 |
---|---|
Molecular Weight |
876.0 g/mol |
IUPAC Name |
5-O-[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-2-benzoyloxy-1-hydroxy-9,12-dimethoxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] 3-O-tert-butyl (4S,5R)-2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate |
InChI |
InChI=1S/C48H61NO14/c1-26-30(59-41(53)36-34(28-19-15-13-16-20-28)49(45(8,9)62-36)42(54)63-43(3,4)5)24-48(55)39(60-40(52)29-21-17-14-18-22-29)37-46(10,38(51)35(57-12)33(26)44(48,6)7)31(56-11)23-32-47(37,25-58-32)61-27(2)50/h13-22,30-32,34-37,39,55H,23-25H2,1-12H3/t30-,31-,32+,34-,35+,36+,37-,39-,46+,47-,48+/m0/s1 |
InChI Key |
WGEFOIHAXGTXJE-RTMVWDMESA-N |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@H]5[C@@H](N(C(O5)(C)C)C(=O)OC(C)(C)C)C6=CC=CC=C6)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC)C)OC |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C5C(N(C(O5)(C)C)C(=O)OC(C)(C)C)C6=CC=CC=C6)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC)C)OC |
Origin of Product |
United States |
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